molecular formula C62H68F6N10O13 B1191664 Pasireotide ditrifluoroacetate

Pasireotide ditrifluoroacetate

カタログ番号: B1191664
分子量: 1275.25
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pasireotide(SOM 230) is a stable cyclohexapeptide somatostatin mimic that exhibits unique high-affinity binding to human somatostatin receptors (subtypes sst1/2/3/4/5, pKi=8.2/9.0/9.1/<7.0/9.9 respectively).  in vitro: SOM230 showed a lower potency of GH release inhibition (IC(50), 0.5 nM), compared with OCT (IC(50), 0.02 nM) and SRIF-14 (IC(50), 0.02 nM). A positive correlation was found between sst(2) but not sst(5) mRNA levels in the adenoma cells and the inhibitory potency of OCT on GH release in vivo and in vitro, and the effects of SOM230 and SRIF-14 in vitro. In cultures of human fetal pituitary cells, SOM230 inhibited GH secretion by 42 +/- 9% (P = 0.002) but had no effect on TSH release. SOM230 inhibited GH release from GH-secreting adenoma cultures by 34 +/- 8% (P = 0.002), PRL by 35 +/- 4% from PRL-secreting adenomas (P = 0.01), and alpha-subunit secretion from nonfunctioning pituitary adenomas by 46 +/- 18% (P = 0.34).  in vivo: On day 7, there was a decrease in serum insulin levels from 1.06 ± 0.28 μg/L to 0.37 ± 0.17 μg/L (P = .0128) and a significant increase in serum glucose from 4.2 ± 0.45 mmol/L to 7.12 ± 1.06 mmol/L (P = .0075) in the treatment group but no change in the control group [4]. In wild-type mice, both octreotide and pasireotide significantly attenuated knee joint swelling and histopathologic manifestations of arthritis to an extent comparable to that of dexamethasone. In SSTR2(-/-) mice, the antiinflammatory effects of both octreotide and pasireotide were completely abrogated .

科学的研究の応用

Mechanism of Action and Potential Applications

Pasireotide, a multi-receptor ligand somatostatin analogue, exhibits high binding affinity for somatostatin receptor subtypes sst(1,2,3) and sst(5). It has shown potential efficacy in conditions like acromegaly and Cushing's disease due to its ability to suppress GH, IGF-I, and ACTH secretion. Additionally, pasireotide may have clinical advantages in treating carcinoid tumors, as indicated by its prolonged hormone secretion inhibition in animal models and the expression of multiple sst receptors in these tumors. Its potential in antineoplastic therapy is suggested by observed in vitro activities like sst receptor-mediated apoptosis and antiangiogenesis (Schmid, 2008).

Efficacy and Safety in Acromegaly Treatment

Pasireotide has demonstrated efficacy and tolerability in treating acromegaly, as shown in a randomized, multicenter, phase II trial. It offers potential advantages over somatostatin analogs octreotide and lanreotide, which are sst(2)-preferential, due to pasireotide's binding profile. After treatment, a significant proportion of patients achieved biochemical response and tumor volume reduction (Petersenn et al., 2010).

Treatment of Advanced Neuroendocrine Tumors

In a phase II study, pasireotide showed efficacy and tolerability in patients with advanced neuroendocrine tumors (NETs) resistant to octreotide LAR. It effectively controlled symptoms like diarrhea and flushing in a significant portion of patients. The study also indicated the feasibility of managing common drug-related adverse events, like hyperglycemia, with medical interventions (Kvols et al., 2012).

Role in Cushing's Disease

Pasireotide is the first medical therapy approved for adult patients with Cushing’s disease who are not candidates for surgery or have experienced surgery failure. Studies have shown that it can lead to disease control and improvement in clinical signs and symptoms, although glucose metabolism deterioration is a common adverse event. The management of such adverse events, especially hyperglycemia, has been a focal point in its clinical application (Simeoli et al., 2019).

Potential in Postoperative Pancreatic Fistula Prevention

A study evaluating pasireotide in preventing postoperative pancreatic fistula following pancreatic resection indicated its potential in reducing clinically significant postoperative pancreatic fistula, leak, or abscess, suggesting its usefulness in perioperative management (Allen et al., 2014).

特性

分子式

C62H68F6N10O13

分子量

1275.25

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。